Structural Differentiation from the 5-Chlorobenzofuran-2-Carboxamide Series: Absence of C5 Chlorine and Implications for Tumor-Selective Cytotoxicity
CAS 862977-50-2 lacks the C5 chlorine atom present in the benchmark 5-chlorobenzofuran-2-carboxamide series characterized by Youssif et al. (2019). In that series, all tested 5-chlorobenzofuran-2-carboxamide derivatives exhibited no cytotoxic effects and maintained >85% cell viability in normal human mammary epithelial MCF-10A cells at 50 µM [1]. The absence of the C5 chlorine in CAS 862977-50-2 represents a structurally distinct chemotype: the electron-withdrawing chlorine in the 5-chloro series influences the benzofuran ring's electronic character, which may alter selectivity windows. The target compound's non-chlorinated benzofuran core, combined with the electron-rich 3,4-dimethoxybenzamido group, defines a distinct electronic and steric environment at the C3 position, potentially affecting both target engagement and off-target interactions relative to 5-chloro analogs [1].
| Evidence Dimension | Structural differentiation: C5 substituent identity and normal-cell cytotoxicity window |
|---|---|
| Target Compound Data | Non-chlorinated benzofuran core; 3,4-dimethoxybenzamido at C3; N-(2-fluorophenyl) at C2-carboxamide; normal-cell cytotoxicity data not available for this specific compound |
| Comparator Or Baseline | 5-Chlorobenzofuran-2-carboxamide series (compounds 14–25): all derivatives maintained >85% MCF-10A cell viability at 50 µM; most active compound 15 showed equipotent GI50 to doxorubicin against MCF-7 tumor cells [1] |
| Quantified Difference | Structural difference: absence of C5-Cl (target) vs. presence of C5-Cl (comparator); quantitative selectivity data for target compound are unavailable; comparator series provides a baseline selectivity window of >85% normal-cell viability at 50 µM |
| Conditions | Comparator data: MCF-10A normal mammary epithelial cell viability assay at 50 µM; MCF-7 breast cancer cell line antiproliferative assay (Youssif et al., 2019) |
Why This Matters
The absence of the C5 chlorine defines a structurally distinct chemotype not covered by existing 5-chlorobenzofuran-2-carboxamide SAR data, meaning procurement decisions for SAR expansion or lead optimization programs cannot rely on 5-chloro analog data as a proxy for the target compound's selectivity profile.
- [1] Youssif, B. G. M.; Mohamed, A. M.; Osman, E. E. A.; Abou-Ghadir, O. F.; Elnaggar, D. H.; Abdelrahman, M. H.; Treamblu, L.; Gomaa, H. A. M. 5-Chlorobenzofuran-2-carboxamides: From Allosteric CB1 Modulators to Potential Apoptotic Antitumor Agents. Eur. J. Med. Chem. 2019, 177, 1–11. View Source
